molecular formula C9H6BrFO2 B2698493 7-Bromo-8-fluorochroman-4-one CAS No. 1092350-77-0

7-Bromo-8-fluorochroman-4-one

Cat. No.: B2698493
CAS No.: 1092350-77-0
M. Wt: 245.047
InChI Key: KPAFVSLIXPVEOJ-UHFFFAOYSA-N
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Description

7-Bromo-8-fluorochroman-4-one is a heterocyclic compound with the molecular formula C9H6BrFO2. It is a derivative of chroman-4-one, featuring bromine and fluorine substituents at the 7th and 8th positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-fluorochroman-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-8-fluorochroman-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing novel compounds with potential biological activities.

    Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluorochroman-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanisms depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-8-fluorochroman-4-one is unique due to the presence of both bromine and fluorine substituents, which can significantly alter its chemical and biological properties compared to its analogs. These modifications can enhance its reactivity, selectivity, and potential therapeutic applications .

Properties

IUPAC Name

7-bromo-8-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAFVSLIXPVEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092350-77-0
Record name 7-bromo-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
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